molecular formula C21H24N4O4 B2934117 N-(3-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide CAS No. 894019-31-9

N-(3-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide

Cat. No. B2934117
M. Wt: 396.447
InChI Key: VLJFOBPMZZGYEL-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a line-angle diagram, a 3D model, or a skeletal formula.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

Researchers use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a related compound, has been utilized in the chemoselective acetylation of amino groups, showcasing its importance in the synthesis of antimalarial drugs. This process highlights the role of specific acyl donors and catalysts in achieving high selectivity and yield, essential for developing pharmaceuticals (Magadum & Yadav, 2018).

Antitumor Activity

A series of N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives have been synthesized and evaluated for their antitumor activities. These compounds have shown excellent anticancer activity against various cancer cell lines, indicating the potential of ureido-acetamide derivatives in cancer therapy (Chena et al., 2022).

Pharmacological Properties

The pharmacological properties of ureido-acetamides have been explored, revealing their potency and selectivity as non-peptide cholecystokinin-B (CCKB) receptor antagonists. This research suggests their utility in exploring physiological functions of CCKB receptors, offering insights into potential therapeutic applications for gastrointestinal and psychiatric disorders (Bertrand et al., 1994).

Anticancer and Antimicrobial Activity

Novel 5-oxopyrrolidine derivatives have been synthesized from 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, demonstrating promising anticancer and antimicrobial activities. These compounds, particularly those with azole, diazole, and hydrazone moieties, show significant potential against multidrug-resistant Staphylococcus aureus strains and cancer cell lines, highlighting the versatility of 5-oxopyrrolidine scaffolds in developing new therapeutics (Kairytė et al., 2022).

Environmental Applications

The degradation of paracetamol (N-(4-hydroxyphenyl)acetamide) in aqueous media through anodic oxidation with a boron-doped diamond electrode has been investigated. This study provides insights into the efficient mineralization of pharmaceutical compounds, contributing to environmental protection and the development of green chemistry technologies (Brillas et al., 2005).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a relevant expert for accurate information. This is a general guide and may not apply to all compounds.


properties

IUPAC Name

N-[3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-3-29-19-9-7-18(8-10-19)25-13-17(12-20(25)27)24-21(28)23-16-6-4-5-15(11-16)22-14(2)26/h4-11,17H,3,12-13H2,1-2H3,(H,22,26)(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJFOBPMZZGYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide

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